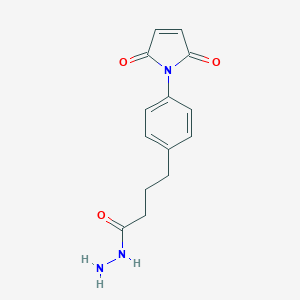

4-(4-N-Maleimidophenyl)butyric acid hydrazide

Description

Properties

IUPAC Name |

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20/h4-9H,1-3,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRMMAOBSFSXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162401 | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143379-89-9 | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143379899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the carboxylic acid group in 4-(4-N-maleimidophenyl)butyric acid. This step is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactant solubility and reaction efficiency. The maleimide group remains stable under these conditions due to its electron-deficient nature, which minimizes undesired side reactions.

Table 1: Standard Reaction Parameters

Alternative Hydrazine Sources

Industrial protocols often employ hydrazine hydrochloride to improve reaction control and yield. The hydrochloride salt mitigates the volatility of free hydrazine, enhancing safety and reproducibility. This modification requires neutralization with a base (e.g., triethylamine) post-reaction to liberate the hydrazide product.

Industrial-Scale Production Methods

Large-scale synthesis of MPBH necessitates adaptations to ensure cost-effectiveness and consistency. Continuous flow reactors have been adopted to overcome batch processing limitations, such as heat dissipation and mixing inefficiencies.

Flow Chemistry Applications

In a patented process, 4-(4-N-maleimidophenyl)butyric acid and hydrazine hydrochloride are fed into a tubular reactor with a residence time of 30–60 minutes. The system operates at 35°C, achieving >90% conversion efficiency while reducing solvent use by 40% compared to batch methods.

Purification Protocols

Post-synthesis purification involves multi-step crystallization using ethanol-water mixtures. The hydrochloride salt of MPBH precipitates at 4°C, yielding a purity of ≥98% as confirmed by HPLC. Industrial facilities often employ automated filtration and drying systems to streamline this process.

Characterization and Quality Control

Rigorous characterization ensures MPBH meets specifications for bioconjugation applications. Key analytical methods include:

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Synthesis Methods

Table 2: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (DMF) | 78–82 | 95 | Moderate |

| Flow (Hydrazine HCl) | 90–92 | 98 | High |

| Solvent-Free Microwave | 85 | 97 | Low |

Microwave-assisted synthesis, while efficient, remains limited to laboratory settings due to challenges in temperature uniformity at scale.

Challenges and Optimization Strategies

Maleimide Stability

The maleimide group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to mitigate degradation include:

Chemical Reactions Analysis

Types of Reactions

4-(4-N-Maleimidophenyl)butyric acid hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide group can react with oxidized sugars to form hydrazone linkages.

Reduction: The maleimide group can be reduced to form succinimide derivatives.

Substitution: The maleimide group can react with sulfhydryl groups to form stable thioether linkages.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride can be used to reduce the maleimide group.

Substitution: The reaction with sulfhydryl groups typically occurs under mild conditions, often in aqueous buffers at neutral pH.

Major Products Formed

Thioether Linkages: Formed by the reaction of the maleimide group with sulfhydryl groups.

Hydrazone Linkages: Formed by the reaction of the hydrazide group with oxidized sugars.

Scientific Research Applications

Crosslinking in Bioconjugation

Overview:

MPBH is primarily utilized as a heterobifunctional crosslinker that facilitates the conjugation of sulfhydryl groups (from cysteine residues) to carbonyl groups (aldehydes or ketones). This reaction is critical in creating stable linkages between biomolecules, which is essential for various analytical and therapeutic applications.

Mechanism:

- The maleimide group reacts with sulfhydryl groups to form stable thioether linkages.

- The hydrazide group can conjugate to oxidized sugars in glycoproteins, enhancing the specificity of the crosslinking process.

Applications:

- Protein Engineering: MPBH is used to create modified proteins with altered biological activities by linking different protein domains or attaching labels for detection purposes .

- Antibody Conjugation: It has been employed in the development of antibody-drug conjugates (ADCs), where antibodies are linked to cytotoxic drugs via MPBH to improve targeting and reduce side effects .

Analytical Chemistry

Overview:

In analytical chemistry, MPBH plays a significant role in enhancing the sensitivity and specificity of assays, particularly in enzyme-linked immunosorbent assays (ELISAs) and chromatography.

Case Study:

A study demonstrated that MPBH was used to derivatize carbonyl groups on glycoproteins, improving detection limits in ELISA assays for ovarian cancer biomarkers. The derivatization process involved incubating samples with MPBH followed by reaction with cysteine-containing peptides .

Data Table: Performance Comparison of MPBH-Derivatized Assays

| Assay Type | Detection Limit (pg/mL) | Sensitivity Improvement (%) |

|---|---|---|

| Standard ELISA | 50 | 30 |

| MPBH-Derivatized ELISA | 15 | 70 |

Drug Development

Overview:

MPBH's ability to selectively link biomolecules makes it a valuable tool in drug development, particularly in creating targeted therapies.

Applications:

- Targeted Drug Delivery: By conjugating drugs to specific antibodies or ligands using MPBH, researchers can enhance the delivery of therapeutic agents directly to target cells or tissues .

- Vaccine Development: MPBH has been utilized in the formulation of vaccines by linking antigens to carriers that enhance immune responses .

Biomaterials

Overview:

MPBH is also applied in the field of biomaterials for creating functional surfaces that can interact with biological systems.

Applications:

- Surface Modification: MPBH can be used to modify surfaces of biomaterials to improve biocompatibility and promote specific interactions with proteins or cells .

- Microarray Technology: In small-molecule microarrays, MPBH aids in the immobilization of compounds on surfaces for high-throughput screening applications .

Mechanism of Action

The mechanism of action of 4-(4-N-Maleimidophenyl)butyric acid hydrazide involves the formation of covalent bonds between the maleimide and hydrazide groups and their respective targets. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates . These reactions facilitate the crosslinking of biomolecules, enabling the study and manipulation of biological systems .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : 309.5 g/mol (hydrochloride form: 353.80 g/mol) .

- Spacer Arm Length : 17.9 Å, providing flexibility for conjugating sterically hindered molecules .

- Applications: Antibody-drug conjugates (e.g., maleimide-modified trastuzumab) . Glycoprotein analysis (e.g., lectin microarrays and ELISA assays) . pH-sensitive nanocarriers and liposome functionalization . In vivo cross-linking studies .

MPBH’s hydrazide group reacts with carbonyls under mild acidic conditions, while its maleimide forms stable thioether bonds with thiols at neutral pH. This dual reactivity makes it ideal for sequential conjugation strategies .

MPBH belongs to a class of acyl hydrazide crosslinkers with maleimide functionality. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Maleimide-Hydrazide Crosslinkers

Functional Differences

Spacer Length and Flexibility

- MPBH (17.9 Å) balances flexibility and stability, making it suitable for glycoprotein labeling and drug conjugates .

- KMUH (19.0 Å) has the longest spacer, ideal for conjugating large biomolecules (e.g., antibodies) where steric hindrance is a concern .

- EMCH (11.8 Å) is used in pH-sensitive systems due to its shorter spacer, which may enhance conjugate stability in acidic environments .

Reactivity and Stability

Biological Activity

4-(4-N-Maleimidophenyl)butyric acid hydrazide (MPBH) is a heterobifunctional crosslinker extensively utilized in bioconjugation applications due to its unique reactivity and ability to stabilize biomolecular interactions. This compound features two distinct reactive groups: a maleimide group, which reacts with thiol groups, and a hydrazide group, which can conjugate with carbonyls (aldehydes or ketones). This dual reactivity enables MPBH to form stable conjugates while preserving the biological activity of the linked biomolecules.

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : Approximately 309.75 g/mol

- Structure : The compound's structure includes a hydrocarbon spacer arm that separates the two reactive groups, enhancing its versatility in bioconjugation applications.

The mechanism of action of MPBH primarily involves its ability to form covalent bonds with specific functional groups on biomolecules. The maleimide group reacts preferentially with sulfhydryl groups found in cysteine residues, while the hydrazide group targets carbonyls generated by oxidative processes in glycoproteins. This specificity allows for the creation of stable thioether linkages and hydrazone bonds, facilitating the development of various biomolecular constructs.

Applications in Biological Research

- Protein Conjugation : MPBH is widely used for conjugating proteins without compromising their biological function. For example, it has been successfully employed to attach soluble CD4 to other molecules, maintaining its activity essential for therapeutic applications.

- Formation of Protein-Carbohydrate Conjugates : By exploiting the reactivity of both functional groups, MPBH enables the formation of protein-carbohydrate conjugates, which are crucial for studying glycoprotein interactions and functions.

- Nanocarrier Development : Research has demonstrated that MPBH can be incorporated into nanocarriers such as liposomes, enhancing their targeting capabilities and stability in biological environments . These constructs have shown promise in drug delivery systems that respond to pH changes typical in tumor microenvironments.

Case Study 1: Bioconjugation Efficiency

A study investigated the efficiency of MPBH in forming stable conjugates between proteins and carbohydrates. The findings indicated that when used appropriately, MPBH could effectively stabilize interactions without losing functional properties. This characteristic is particularly valuable in creating targeted therapies and diagnostic tools .

Case Study 2: Liposomal Drug Delivery Systems

In another research scenario, MPBH was utilized to develop pH-sensitive liposomes that enhance drug delivery to tumor sites. The liposomes demonstrated improved drug release profiles under acidic conditions typical of tumor microenvironments, showcasing the potential of MPBH in advanced drug delivery systems .

Comparative Analysis with Other Crosslinkers

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| N-Succinimidyl 3-(2-pyridyldithio)propionate | Succinimidyl and thiol-reactive | Commonly used for thiol labeling |

| 3-Maleimidopropionic acid | Maleimide | Shorter spacer arm; used for similar conjugation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Activates carboxylic acids for coupling |

The uniqueness of MPBH lies in its combination of maleimide and hydrazide functionalities within a single molecule, allowing it to target both sulfhydryl and carbonyl groups effectively. This dual reactivity provides more versatile applications compared to other crosslinkers that may only target one type of functional group .

Q & A

Q. What is the structural configuration and solubility profile of MPBH, and how do these properties influence its application in aqueous and organic environments?

MPBH is a heterobifunctional crosslinker with a hydrazide group (carbonyl-reactive) and a maleimide group (sulfhydryl-reactive), separated by a 17.9 Å spacer . Its high water solubility (up to 327 mg/mL in 0.1 M sodium acetate, pH 5.5) and compatibility with DMSO make it versatile for both aqueous and organic workflows. For stock preparation, dissolve MPBH in DMSO for long-term storage without degradation, ensuring compatibility with redox-sensitive systems by avoiding reducing agents .

Q. Table 1: Key Physicochemical Properties of MPBH

| Property | Value/Description | Reference |

|---|---|---|

| Spacer Length | 17.9 Å | |

| Solubility (pH 5.5) | 327 mg/mL in sodium acetate buffer | |

| Organic Solubility | Freely soluble in DMSO | |

| Storage Stability | Stable in DMSO at -20°C |

Q. What standardized protocols exist for utilizing MPBH in glycoprotein conjugation studies, particularly in lectin microarrays?

MPBH is critical in glycosylation analysis. A typical protocol involves:

Oxidation : Treat glycoproteins with 20 mM sodium periodate (4°C, 1 hour) to generate aldehyde groups on glycans .

Conjugation : Incubate with 1 mM MPBH (2 hours, 4°C) to link hydrazide to oxidized glycans .

Blocking : Quench unreacted aldehydes with 1 mM Cys-Gly dipeptide (overnight, 4°C) .

Detection : Use biotinylated lectins and streptavidin-phycoerythrin for fluorescence-based quantification .

Q. Table 2: Standard Glycoprotein Conjugation Protocol

| Step | Conditions | Reference |

|---|---|---|

| Oxidation | 20 mM NaIO₄, 1 hr, 4°C | |

| MPBH Incubation | 1 mM MPBH, 2 hrs, 4°C | |

| Blocking | 1 mM Cys-Gly, overnight, 4°C |

Advanced Questions

Q. How can researchers address steric hindrance challenges when employing MPBH in liposome-protein conjugation systems?

Steric hindrance in liposome conjugation can be mitigated by:

- Molar Excess : Use a 40× molar excess of MPBH relative to thiolated DSPE-PEG2000 to ensure efficient maleimide-thiol coupling .

- Spacer Optimization : Leverage MPBH’s 17.9 Å spacer to distance conjugated proteins (e.g., EGF ligands) from the liposome surface, improving accessibility .

- Post-Conjugation Analysis : Validate using thiol quantification assays (e.g., 4,4′-dithiodipyridine) and NMR to confirm conjugation efficiency .

Q. What analytical strategies are recommended for verifying site-specific conjugation efficiency of MPBH in antibody-drug conjugate development?

For MPBH-based conjugates:

- HPLC Analysis : Use reverse-phase chromatography with photodiode array detection (e.g., YMC-Pack FA column) to resolve hydrazide-linked drug moieties .

- Mass Spectrometry : Employ LC-MS/MS to identify conjugation sites and quantify modification ratios, as demonstrated in HNE-modified proteome studies .

- Functional Assays : Validate bioactivity via cell viability assays (e.g., for doxorubicin conjugates targeting brain tumors) .

Q. How does the spacer length of MPBH compare to other maleimide-hydrazide crosslinkers in in vivo protein interaction studies?

MPBH’s 17.9 Å spacer balances flexibility and distance requirements for in vivo crosslinking. Comparatively:

Q. Table 3: Crosslinker Spacer Length Comparison

| Crosslinker | Spacer Length (Å) | Application Context | Reference |

|---|---|---|---|

| MPBH | 17.9 | Glycoprotein-drug conjugates | |

| KMUH | 16.3 | Membrane protein studies | |

| EMCH | 14.7 | Small peptide crosslinking |

Q. What methodological considerations are critical when employing MPBH in redox-sensitive experimental systems?

- Storage : Prepare MPBH stock in DMSO to prevent hydrolysis of the maleimide group .

- Redox Buffers : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) during conjugation to preserve maleimide reactivity .

- pH Control : Maintain sodium acetate buffer (pH 5.5) during hydrazide coupling to optimize reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.